

# An In-depth Technical Guide to Ethyl 3-chloropyridazine-4-carboxylate

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## Compound of Interest

Compound Name: *Ethyl 3-chloropyridazine-4-carboxylate*

Cat. No.: *B179850*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Ethyl 3-chloropyridazine-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science.

## Core Chemical Properties

**Ethyl 3-chloropyridazine-4-carboxylate** is a solid, heterocyclic organic compound.<sup>[1]</sup> Key identifying information and its main physical and chemical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	ethyl 3-chloropyridazine-4-carboxylate	[2]
Synonyms	3-Chloro-pyridazine-4-carboxylic acid ethyl ester, Ethyl 3-chloro-4-pyridazinecarboxylate	[2]
CAS Number	1445-54-1	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	186.60 g/mol	[2]
Melting Point	49 °C	[1]
Boiling Point	327.3 ± 22.0 °C (Predicted)	[1]
Appearance	Solid	[3]
InChI	InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3	[2]
SMILES	CCOC(=O)C1=C(N=NC=C1)Cl	[2]

## Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 3-chloropyridazine-4-carboxylate** is not widely available in public repositories. However, predicted mass spectrometry data and typical spectral characteristics for related compounds are discussed.

Mass Spectrometry: Predicted mass spectrometry data indicates the following primary adducts for **Ethyl 3-chloropyridazine-4-carboxylate**[4]:

- [M+H]<sup>+</sup>: 187.02688 m/z
- [M+Na]<sup>+</sup>: 209.00882 m/z

- $[M]^+$ : 186.01905 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this specific isomer are not readily found, the expected  $^1\text{H}$  NMR spectrum would likely show signals for the two aromatic protons on the pyridazine ring and the characteristic quartet and triplet of the ethyl ester group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and carboxylate substituents.

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows characteristic peaks for N-H stretching (around  $3639\text{ cm}^{-1}$ ), C-H stretching of the alkyl groups (around  $2967\text{ cm}^{-1}$ ), and a strong carbonyl (C=O) peak from the ester group (around  $1896\text{ cm}^{-1}$ ).<sup>[5]</sup> It is expected that **Ethyl 3-chloropyridazine-4-carboxylate** would exhibit a strong carbonyl absorption band in the region of  $1700\text{--}1750\text{ cm}^{-1}$ , along with C-H, C=N, and C-Cl stretching vibrations.

## Experimental Protocols: Synthesis and Purification

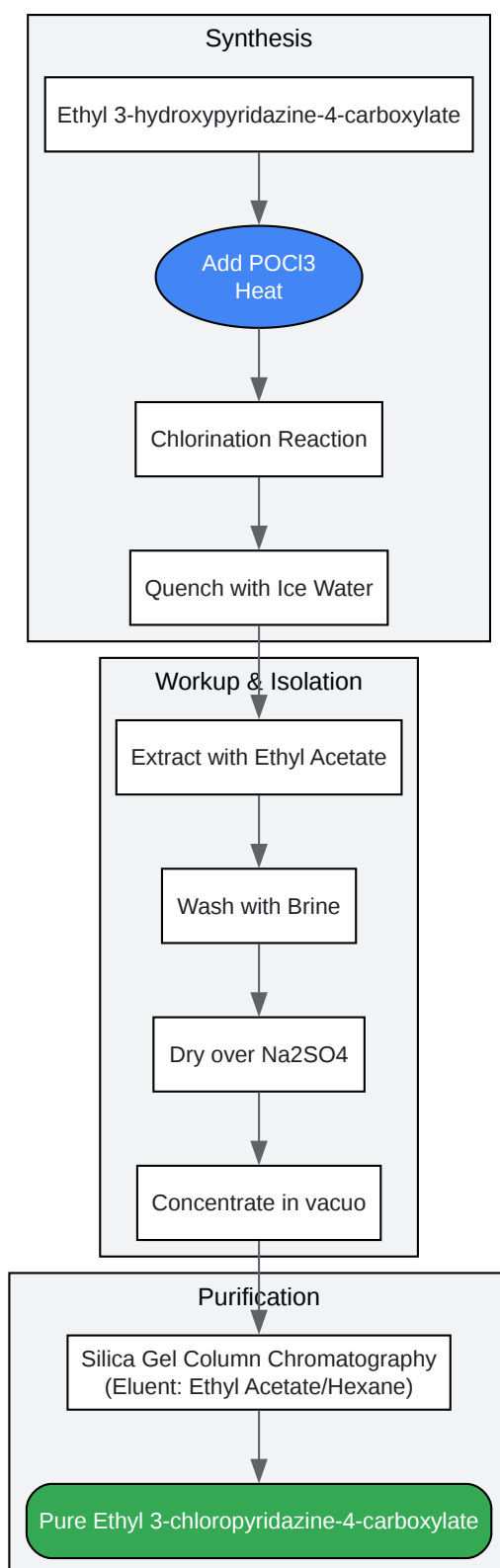
A definitive, published experimental protocol for the synthesis of **Ethyl 3-chloropyridazine-4-carboxylate** is not readily available. However, a plausible synthetic route can be inferred from established methods for preparing similar chlorinated pyridazine derivatives. The most common approach involves the chlorination of a corresponding hydroxy-pyridazine precursor.

A general procedure would likely involve the following steps:

- **Starting Material:** The synthesis would likely begin with Ethyl 3-hydroxypyridazine-4-carboxylate.
- **Chlorination:** The hydroxyl group at the 3-position would be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ). This reaction is typically performed at elevated temperatures.
- **Workup:** After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure. The reaction mixture is then neutralized, for instance by pouring it onto ice, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane.

- Purification: The crude product is then purified. A common method for purifying compounds of this type is silica gel column chromatography, using a solvent system such as a mixture of ethyl acetate and petroleum ether to elute the final product.[6]

The following diagram illustrates a logical workflow for this proposed synthesis and purification process.



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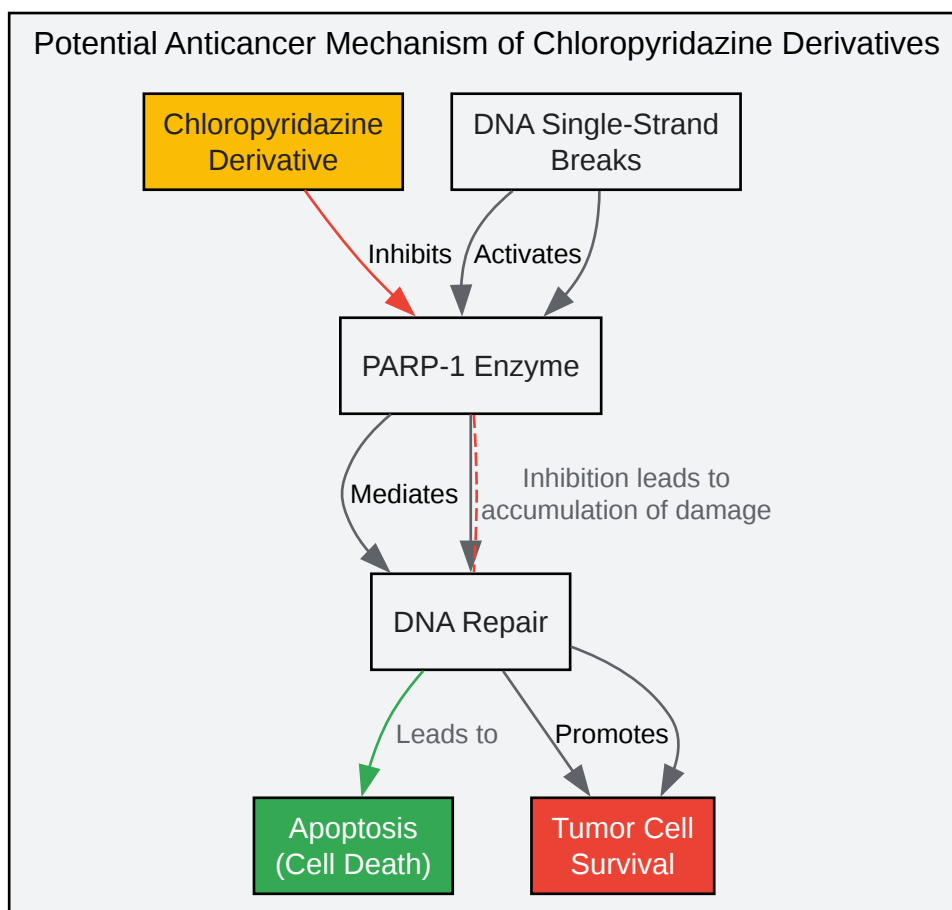
### Proposed Synthesis and Purification Workflow

## Role in Drug Discovery and Development

While specific biological activities for **Ethyl 3-chloropyridazine-4-carboxylate** are not extensively documented, the pyridazine core is a well-established pharmacophore in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Recent research has highlighted the potential of more complex molecules containing a chloropyridazine scaffold as potent anticancer agents.<sup>[7]</sup> These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair.<sup>[7]</sup> Given that **Ethyl 3-chloropyridazine-4-carboxylate** can serve as a versatile building block, it holds potential as a key intermediate in the synthesis of these more complex, biologically active molecules. Its reactive chloro and ester groups provide handles for further chemical modifications and the construction of diverse molecular architectures.

The following diagram illustrates the potential role of chloropyridazine derivatives in the PARP-1 inhibition and apoptosis pathway in cancer therapy.



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#### PARP-1 Inhibition Pathway

## Safety and Handling

**Ethyl 3-chloropyridazine-4-carboxylate** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

## Conclusion

**Ethyl 3-chloropyridazine-4-carboxylate** is a valuable heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and other functional materials. While comprehensive experimental data for this specific isomer is limited in the public domain, its structural similarity to other biologically active pyridazines suggests it is a compound of interest for further research and development. The synthetic routes are plausible based on standard organic chemistry transformations, and its reactive sites make it an attractive intermediate for creating diverse chemical libraries for biological screening.

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